7-hydroxythieno[3,2-b]pyridine-2-carbonitrile 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1934828-76-8
VCID: VC11477266
InChI: InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C8H4N2OS
Molecular Weight: 176.20 g/mol

7-hydroxythieno[3,2-b]pyridine-2-carbonitrile

CAS No.: 1934828-76-8

Cat. No.: VC11477266

Molecular Formula: C8H4N2OS

Molecular Weight: 176.20 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxythieno[3,2-b]pyridine-2-carbonitrile - 1934828-76-8

Specification

CAS No. 1934828-76-8
Molecular Formula C8H4N2OS
Molecular Weight 176.20 g/mol
IUPAC Name 7-oxo-4H-thieno[3,2-b]pyridine-2-carbonitrile
Standard InChI InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11)
Standard InChI Key NBLPKZQKXSTDKG-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(C1=O)SC(=C2)C#N

Introduction

7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a thienopyridine framework. It contains a hydroxyl group at the 7-position and a cyano group at the 2-position of the pyridine ring, contributing to its unique chemical properties. The thienopyridine structure combines elements of both thiophene and pyridine, resulting in a compound with interesting electronic and steric characteristics that can influence its reactivity and biological activity.

Chemical Identifiers

Identifier TypeValue
CAS Number1934828-76-8
Molecular FormulaC₈H₄N₂OS
Molecular Weight176.20 g/mol
InChIKeyNBLPKZQKXSTDKG-UHFFFAOYSA-N
SMILESC1=CNC2=C(C1=O)SC(=C2)C#N

Synthesis and Chemical Reactivity

The synthesis of 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. The compound's reactivity is influenced by its functional groups, with the hydroxyl group participating in hydrogen bonding and the cyano group acting as an electron-withdrawing group.

Notable Reactions

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, which are crucial in molecular recognition and biological interactions.

  • Electron-Withdrawing Effects: The cyano group enhances the compound's reactivity by withdrawing electrons from the thienopyridine ring.

Potential Applications

7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile has potential applications in several fields, including medicinal chemistry and material science. Its unique structure and functional groups make it a candidate for interaction studies with biological targets.

Biological Activity

Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as molecular docking and cell-based assays are often utilized to assess its potential biological activity.

Related Compounds

Several compounds share structural similarities with 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, each with unique features that could lead to different applications:

Compound NameStructure TypeUnique Features
Thieno[3,2-b]pyridineHeterocyclicLacks hydroxyl and cyano groups; basic structure
5-Hydroxythieno[3,2-b]pyridineHydroxyl substitutionHydroxyl at position 5 instead of position 7
Thieno[3,2-b]pyridine-2-carboxylic acidCarboxylic acidContains a carboxylic acid group instead of cyano
6-Methylthieno[3,2-b]pyridineMethyl substitutionMethyl group at position 6 alters electronic properties

Safety and Hazards

7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, in contact with skin, and causes serious eye irritation .

Hazard Classification

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation

Given the limited availability of specific research findings directly related to 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, further studies are needed to fully explore its chemical properties, biological activity, and potential applications.

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